molecular formula C18H14N4O3S B6522549 methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 896703-32-5

methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No. B6522549
CAS RN: 896703-32-5
M. Wt: 366.4 g/mol
InChI Key: XMYQRFHFYUDWHZ-UHFFFAOYSA-N
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Description

Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes properties .


Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

Quinazoline derivatives are part of the N-containing heterocyclic compounds . The specific molecular structure of “methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate” could not be found in the available resources.


Chemical Reactions Analysis

The chemical reactions of quinazoline derivatives are diverse and depend on the specific derivative. For example, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .

Future Directions

Given the wide range of biological activities exhibited by quinazoline derivatives, future research will likely continue to explore their potential applications in fields of biology, pesticides, and medicine .

properties

IUPAC Name

methyl 2-(3-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-10-4-3-5-12(8-10)19-17-21-22-15(23)13-7-6-11(16(24)25-2)9-14(13)20-18(22)26-17/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQRFHFYUDWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

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